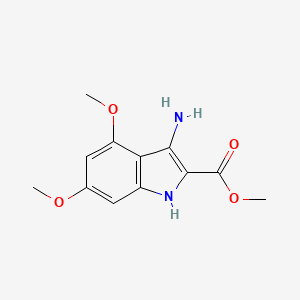

methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions One common method starts with the formation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods: Industrial production of this compound may utilize optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amino group to a hydroxyl group.

Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Hydroxylated indole derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Applications De Recherche Scientifique

Chemistry: Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors, due to its indole core, which is a common motif in many bioactive molecules.

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methoxy and amino groups enhance its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Methyl 3-amino-1H-indole-2-carboxylate: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.

4,6-Dimethoxy-1H-indole-2-carboxylate: Lacks the amino group, affecting its ability to participate in hydrogen bonding and other interactions.

Uniqueness: Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both methoxy and amino groups allows for versatile chemical modifications and interactions with a wide range of biological targets.

Activité Biologique

Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following structural features:

- Indole nucleus : A bicyclic structure that is common in many biologically active compounds.

- Methoxy groups : The presence of methoxy groups at the 4 and 6 positions enhances the compound's reactivity and biological activity.

- Amino group : The amino substituent at the 3-position contributes to its pharmacological properties.

Indole derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Neuroprotective Effects : Recent studies suggest that indole derivatives may offer protection against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic neurotransmission .

Biological Activities

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. It was found to enhance caspase-3 activity, indicating its role in promoting apoptosis .

- Neurodegenerative Disorders : In vitro studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This suggests a potential application in treating Alzheimer’s disease .

- Antimicrobial Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria, making it a candidate for developing new antibiotics .

Propriétés

IUPAC Name |

methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-16-6-4-7-9(8(5-6)17-2)10(13)11(14-7)12(15)18-3/h4-5,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHMDWDMCUHVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.